molecular formula C17H18FNO B5702681 N-(3-fluoro-4-methylphenyl)-4-phenylbutanamide

N-(3-fluoro-4-methylphenyl)-4-phenylbutanamide

Cat. No.: B5702681
M. Wt: 271.33 g/mol
InChI Key: BBCBFQVUXJEDSN-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-4-phenylbutanamide is an organic compound that features a fluorinated aromatic ring and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-methylphenyl)-4-phenylbutanamide typically involves the reaction of 3-fluoro-4-methylbenzoic acid with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of the corresponding amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-4-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic ring.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of various biochemical pathways. This can result in altered cellular responses, such as inhibition of inflammatory mediators or modulation of neurotransmitter release.

Comparison with Similar Compounds

  • N-(3-fluoro-4-methylphenyl)urea
  • N-(3-fluoro-4-methylphenyl)thiourea
  • 3-fluoro-4-methylphenylboronic acid

Comparison: N-(3-fluoro-4-methylphenyl)-4-phenylbutanamide is unique due to its butanamide backbone, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, while N-(3-fluoro-4-methylphenyl)urea and N-(3-fluoro-4-methylphenyl)thiourea are primarily used in proteomics research, this compound is explored for its potential therapeutic applications .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-13-10-11-15(12-16(13)18)19-17(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCBFQVUXJEDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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